molecular formula C4K2N4Pt B1594014 Potassiumtetracyanoplatinate(II)hydrate CAS No. 562-76-5

Potassiumtetracyanoplatinate(II)hydrate

Cat. No.: B1594014
CAS No.: 562-76-5
M. Wt: 377.35 g/mol
InChI Key: QFTWTIKOKWPUAM-UHFFFAOYSA-N
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Description

Potassiumtetracyanoplatinate(II)hydrate, with the chemical formula K₂Pt(CN)₄·xH₂O, is a coordination compound consisting of potassium, platinum, and cyanide ions. It is known for its crystalline structure and is used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Potassiumtetracyanoplatinate(II)hydrate typically involves the reduction of hexachloroplatinic acid (H₂PtCl₆) to tetrachloroplatinic acid (H₂PtCl₄) using ascorbic acid. This is followed by the addition of potassium hydroxide to form a platinum hydroxide precipitate. The platinum hydroxide is then subjected to pressure cyanidation to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, ensuring high yield and purity. The process involves precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: Potassiumtetracyanoplatinate(II)hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction may produce platinum(0) species .

Scientific Research Applications

Potassiumtetracyanoplatinate(II)hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Potassiumtetracyanoplatinate(II)hydrate exerts its effects involves the interaction of the platinum center with various molecular targets. In biological systems, it can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs .

Comparison with Similar Compounds

  • Potassiumtetracyanonickelate(II)hydrate
  • Potassiumtetracyanopalladate(II)hydrate
  • Potassiumhexacyanoruthenate(II)hydrate
  • Potassiumdicyanoargentate
  • Potassiumdicyanoaurate(I)

Uniqueness: Potassiumtetracyanoplatinate(II)hydrate is unique due to its specific coordination environment and the presence of platinum, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and applications, particularly in catalysis and materials science .

Properties

IUPAC Name

dipotassium;platinum(2+);tetracyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4CN.2K.Pt/c4*1-2;;;/q4*-1;2*+1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTWTIKOKWPUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4K2N4Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931455
Record name Potassium tetracyanoplatinate(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562-76-5
Record name Potassium tetracyanoplatinate(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassiumtetracyanoplatinate(II)hydrate
Reactant of Route 2
Potassiumtetracyanoplatinate(II)hydrate

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